molecular formula C16H13NaO5S B1364925 Sodium 9,10-dimethoxyanthracene-2-sulfonate CAS No. 67580-39-6

Sodium 9,10-dimethoxyanthracene-2-sulfonate

Cat. No. B1364925
CAS RN: 67580-39-6
M. Wt: 340.3 g/mol
InChI Key: CBGQZXMEEWCJQD-UHFFFAOYSA-M
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Description

Sodium 9,10-dimethoxyanthracene-2-sulfonate, also known as 9,10-Dimethoxyanthracene-2-sulfonic Acid Sodium Salt or IPA-DAS, is a fluorimetric ion-pair reagent for amines . It is often used in analytical science .


Molecular Structure Analysis

The molecular formula of Sodium 9,10-dimethoxyanthracene-2-sulfonate is C16H13NaO5S, and its molecular weight is 340.32 g/mol . It appears as a light yellow to amber to dark green powder or crystal .


Chemical Reactions Analysis

Sodium 9,10-dimethoxyanthracene-2-sulfonate is used as a fluorometric ion-pair reagent for post-column determination of amine-containing compounds such as alkaloids .


Physical And Chemical Properties Analysis

Sodium 9,10-dimethoxyanthracene-2-sulfonate is a solid at 20°C . It should be stored under inert gas and conditions to avoid are hygroscopic .

Scientific Research Applications

Photopolymerization and Conductivity Enhancement

Sodium 9,10-dimethoxyanthracene-2-sulfonate has been studied for its potential role in enhancing the properties of materials, particularly in polymerization processes and conductivity improvement. For instance, novel sulfonium salts, including derivatives of 9,10-dimethoxyanthracene-2-sulfonate, were investigated for their ability to initiate radical photopolymerization as well as cationic polymerization, offering potential applications in creating advanced polymers (Takahashi, Sanda, & Endo, 2004). Additionally, the effects of salt 9,10-anthraquinone-2-sulfonic acid sodium on the conductivity of polypyrrole were explored, demonstrating that the addition of the salt could significantly affect the chain length of the synthesized polymer and, consequently, its electrical conductivity (Huang, Zhou, Deng, & Zhai, 2008).

Photochemical Studies

Photochemical properties of sodium 9,10-dimethoxyanthracene-2-sulfonate have also been a subject of interest. Research examining the photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulfonate films shed light on the photodissociation products formed under laser irradiation, providing valuable insights into the photochemical behavior of this compound and its potential applications in light-sensitive materials (Liu & Whitten, 2003).

Spin Conversion and Photorelaxation Processes

The compound's influence on spin conversion and photorelaxation processes has also been noted. Specifically, iron(II) 1,2,4-triazole complexes with 9,10-dimethoxyanthracene-2-sulfonate counter ions were developed, exhibiting dynamic spin conversion characteristics. These complexes, when dispersed in toluene as nanofibers, demonstrated the ability to regulate the photorelaxation process of 1-pyrenesulfonate accumulated on the complex, depending on the spin state of the iron(II) triazole complexes ([Matsukizono, Kuroiwa, & Kimizuka, 2008](https://consensus.app/papers/selfassemblydirected-spin-conversion-ironii-matsukizono/b78c7cecf8fe50968d7b816d8b3263ac/?utm_source=chatgpt)).

Safety And Hazards

When handling Sodium 9,10-dimethoxyanthracene-2-sulfonate, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes. It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

Sodium 9,10-dimethoxyanthracene-2-sulfonate has potential applications in the field of photovoltaic elastomer gels, where it can be used to tune performance by altering solvent polarity and nanostructure development .

properties

IUPAC Name

sodium;9,10-dimethoxyanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQZXMEEWCJQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52212-90-5 (Parent)
Record name Sodium 9,10-dimethoxyanthracene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067580396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90986940
Record name Sodium 9,10-dimethoxyanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 9,10-dimethoxyanthracene-2-sulfonate

CAS RN

67580-39-6
Record name Sodium 9,10-dimethoxyanthracene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067580396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 9,10-dimethoxyanthracene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 9,10-dimethoxyanthracene-2-sulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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